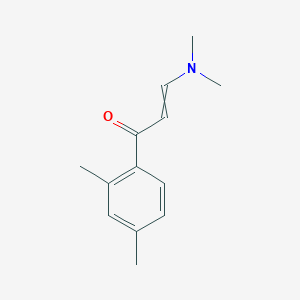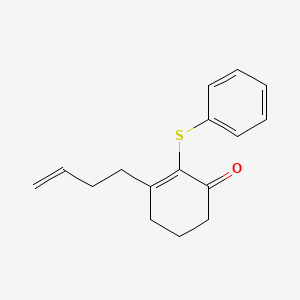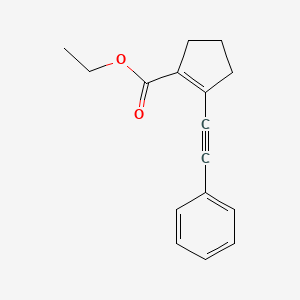![molecular formula C34H32OP2 B14281549 {2-[2-(Diphenylphosphanyl)ethoxy]-2-phenylethyl}(diphenyl)phosphane CAS No. 141547-29-7](/img/structure/B14281549.png)
{2-[2-(Diphenylphosphanyl)ethoxy]-2-phenylethyl}(diphenyl)phosphane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
{2-[2-(Diphenylphosphanyl)ethoxy]-2-phenylethyl}(diphenyl)phosphane is a complex organophosphorus compound. It is characterized by the presence of multiple phenyl groups attached to phosphorus atoms, making it a significant compound in the field of coordination chemistry and catalysis.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of {2-[2-(Diphenylphosphanyl)ethoxy]-2-phenylethyl}(diphenyl)phosphane typically involves the reaction of diphenylphosphine with an appropriate ethylene oxide derivative. The reaction is usually carried out under inert atmosphere conditions to prevent oxidation of the phosphine. The reaction mixture is often heated to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include steps for purification and isolation of the compound, such as recrystallization or chromatography, to ensure high purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
{2-[2-(Diphenylphosphanyl)ethoxy]-2-phenylethyl}(diphenyl)phosphane can undergo various types of chemical reactions, including:
Oxidation: The phosphorus atoms can be oxidized to form phosphine oxides.
Reduction: The compound can be reduced under specific conditions to yield different phosphine derivatives.
Substitution: The phenyl groups can be substituted with other functional groups through electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Reagents like halogens or nitrating agents can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields phosphine oxides, while substitution reactions can produce a variety of substituted phosphine derivatives.
Aplicaciones Científicas De Investigación
{2-[2-(Diphenylphosphanyl)ethoxy]-2-phenylethyl}(diphenyl)phosphane has several applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry and catalysis, particularly in the formation of metal complexes.
Biology: The compound can be used in the study of biological systems where phosphorus-containing ligands play a role.
Medicine: Research into its potential use in drug development, particularly in the design of new pharmaceuticals.
Industry: It is used in the development of new materials and catalysts for industrial processes.
Mecanismo De Acción
The mechanism of action of {2-[2-(Diphenylphosphanyl)ethoxy]-2-phenylethyl}(diphenyl)phosphane involves its ability to coordinate with metal ions, forming stable complexes. These complexes can then participate in various catalytic cycles, facilitating chemical reactions. The molecular targets and pathways involved depend on the specific metal ion and the reaction being catalyzed.
Comparación Con Compuestos Similares
Similar Compounds
Triphenylphosphine: A simpler phosphine ligand with three phenyl groups attached to a single phosphorus atom.
Bis(diphenylphosphino)ethane: A bidentate ligand with two diphenylphosphino groups connected by an ethane bridge.
Uniqueness
{2-[2-(Diphenylphosphanyl)ethoxy]-2-phenylethyl}(diphenyl)phosphane is unique due to its complex structure, which provides multiple coordination sites for metal ions. This makes it particularly useful in forming stable metal complexes and facilitating a wide range of catalytic reactions.
Propiedades
Número CAS |
141547-29-7 |
|---|---|
Fórmula molecular |
C34H32OP2 |
Peso molecular |
518.6 g/mol |
Nombre IUPAC |
[2-(2-diphenylphosphanylethoxy)-2-phenylethyl]-diphenylphosphane |
InChI |
InChI=1S/C34H32OP2/c1-6-16-29(17-7-1)34(28-37(32-22-12-4-13-23-32)33-24-14-5-15-25-33)35-26-27-36(30-18-8-2-9-19-30)31-20-10-3-11-21-31/h1-25,34H,26-28H2 |
Clave InChI |
DAPCZCOWJJEVRH-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C(CP(C2=CC=CC=C2)C3=CC=CC=C3)OCCP(C4=CC=CC=C4)C5=CC=CC=C5 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


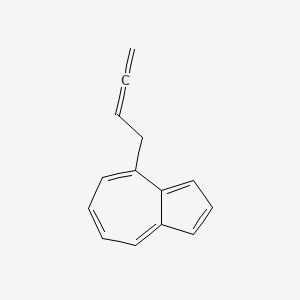
![6-[({8-[4'-(Decyloxy)[1,1'-biphenyl]-4-yl]-1,1,1-trifluorooctan-2-yl}oxy)carbonyl]naphthalene-2-carboxylate](/img/structure/B14281475.png)
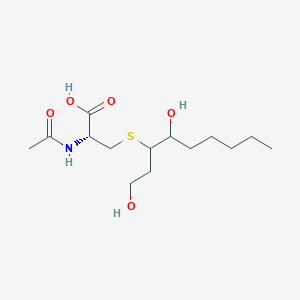
![1-[(4-Nitrophenyl)methyl]thiolan-1-ium chloride](/img/structure/B14281495.png)
![2,2'-{[3-(Hexadecyloxy)propyl]azanediyl}di(ethan-1-ol)](/img/structure/B14281497.png)
![[1,1'-Binaphthalene]-2,2'-diol, 7,7'-dimethoxy-](/img/structure/B14281505.png)
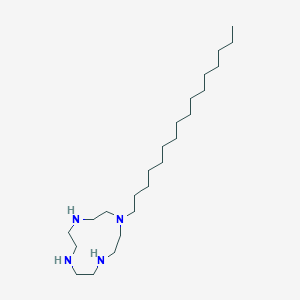
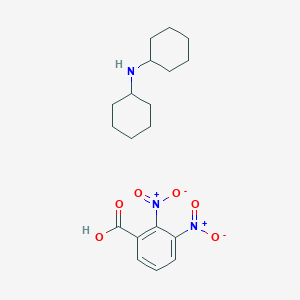

![5-[(E)-(4-Methoxyphenyl)diazenyl]quinolin-8-amine](/img/structure/B14281519.png)
